An In-Depth Technical Guide to 1-(4-Bromo-2-chlorophenyl)propan-1-one (CAS 166525-97-9)
An In-Depth Technical Guide to 1-(4-Bromo-2-chlorophenyl)propan-1-one (CAS 166525-97-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on 1-(4-bromo-2-chlorophenyl)propan-1-one, a halogenated aromatic ketone. By virtue of its distinct substitution pattern, this compound is a valuable and versatile intermediate in modern synthetic chemistry. Its structural features—a sterically demanding ortho-chloro substituent and an electronically influential para-bromo group—impart unique reactivity profiles that are of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. This guide consolidates available data on its properties, proposes a logical synthetic route, predicts its spectral characteristics, and outlines its potential applications and safety protocols.
Section 1: Core Molecular Attributes and Physicochemical Properties
1-(4-Bromo-2-chlorophenyl)propan-1-one is defined by a propiophenone core attached to a 1,2,4-trisubstituted benzene ring. The presence of two different halogen atoms on the aromatic ring, combined with the ketone functional group, makes it a multifunctional building block for advanced molecular architectures.
Structural and Chemical Identifiers
A summary of the key identification and physicochemical parameters for this compound is presented below.
| Parameter | Value | Source(s) |
| CAS Number | 166525-97-9 | [1][2] |
| Molecular Formula | C₉H₈BrClO | [1][2] |
| Molecular Weight | 247.52 g/mol | [2] |
| MDL Number | MFCD18390626 | [1][2] |
| SMILES | CCC(=O)C1=C(C=C(C=C1)Br)Cl | [2][3] |
| InChI | InChI=1S/C9H8BrClO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | [3] |
| Hazard Statement | Irritant | [1] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O [label="O", fontcolor="#EA4335"]; Br [label="Br", fontcolor="#34A853"]; Cl [label="Cl", fontcolor="#FBBC05"]; // Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0!"]; C3 [pos="1.8,1!"]; C4 [pos="1.2,2!"]; C5 [pos="0,2!"]; C6 [pos="-0.6,1!"]; C7 [pos="-1.2,3!"]; O [pos="-2.2,3!"]; C8 [pos="0,4!"]; C9 [pos="-0.6,5!"]; Br [pos="2.4,2!"]; Cl [pos="-1.8,0.8!"]; // Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O [style=filled, penwidth=2]; C7 -- C8; C8 -- C9; C4 -- Br; C6 -- Cl;
}
Caption: 2D Structure of 1-(4-Bromo-2-chlorophenyl)propan-1-one.
Section 2: Predicted Spectral Profile
While experimentally derived spectral data for 1-(4-bromo-2-chlorophenyl)propan-1-one (CAS 166525-97-9) are not widely published, a reliable spectral profile can be predicted based on its molecular structure and data from analogous compounds.[4][5][6][7] These predictions are crucial for reaction monitoring and quality control during synthesis.
| Technique | Predicted Characteristics |
| ¹H NMR | - Ethyl Group: A triplet signal (~1.1-1.3 ppm) for the methyl protons (-CH₃) coupled to the methylene protons, and a quartet signal (~2.8-3.1 ppm) for the methylene protons (-CH₂-) coupled to the methyl protons. - Aromatic Protons: Three distinct signals in the aromatic region (~7.3-7.8 ppm). Due to the substitution pattern, these protons will exhibit complex splitting patterns (e.g., a doublet, a doublet of doublets). |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (~195-205 ppm). - Aromatic Carbons: Six distinct signals, with carbons bonded to halogens (C-Br, C-Cl) shifted downfield. - Alkyl Carbons: Two signals in the aliphatic region for the methylene (~30-35 ppm) and methyl (~8-12 ppm) carbons. |
| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone at ~1680-1700 cm⁻¹. - Aromatic C=C Stretch: Medium intensity bands in the ~1450-1600 cm⁻¹ region. - C-H Stretch (Aromatic/Aliphatic): Signals above and below 3000 cm⁻¹, respectively. - C-Cl / C-Br Stretch: Absorptions in the fingerprint region, typically ~1000-1100 cm⁻¹ (C-Br) and ~600-800 cm⁻¹ (C-Cl). |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A complex cluster of peaks due to the isotopic abundances of bromine (⁷⁹Br/~50%, ⁸¹Br/~50%) and chlorine (³⁵Cl/~75%, ³⁷Cl/~25%). This will result in prominent peaks at m/z 246 (C₉H₈⁷⁹Br³⁵ClO), 248 (C₉H₈⁸¹Br³⁵ClO and C₉H₈⁷⁹Br³⁷ClO), and 250 (C₉H₈⁸¹Br³⁷ClO). The relative intensities of this M, M+2, M+4 pattern are a key diagnostic feature.[8] - Key Fragments: A prominent fragment corresponding to the loss of the ethyl group ([M-29]⁺) and acylium ion fragments ([ArCO]⁺). |
Section 3: Synthesis and Reactivity
Proposed Synthetic Pathway: Friedel-Crafts Acylation
While a specific, validated synthesis for 1-(4-bromo-2-chlorophenyl)propan-1-one is not detailed in the available literature, a logical and robust synthetic strategy is the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. This well-established reaction provides a direct route to the target ketone.[9] The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for activating the acylating agent.
The causality for this proposed pathway is sound: the electrophilic acylium ion, generated from propanoyl chloride and AlCl₃, will attack the electron-rich aromatic ring. The substitution pattern is directed by the existing halogen substituents. Although halogens are deactivating, they are ortho-, para-directing. Acylation is expected to occur at the position ortho to the bromine and meta to the chlorine, which is sterically the most accessible and electronically favored position, leading to the desired product.
Caption: Proposed workflow for the synthesis of 1-(4-Bromo-2-chlorophenyl)propan-1-one.
Detailed Hypothetical Protocol
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (1.25 eq.) in a suitable inert solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen) in a reaction vessel equipped with a dropping funnel and stirrer. Cool the suspension in an ice bath.
-
Acylium Ion Formation: Add propanoyl chloride (1.0 eq.) dropwise to the stirred AlCl₃ suspension, maintaining the cool temperature. Allow the mixture to stir for 15-30 minutes to ensure the formation of the electrophilic acylium ion complex.
-
Electrophilic Attack: Add a solution of 1-bromo-3-chlorobenzene (1.0 eq.) in DCM dropwise to the reaction mixture. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 12-16 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[9]
-
Quenching and Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and quench the reaction.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of DCM. Combine the organic extracts.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.[9]
Reactivity Profile
The chemical reactivity of this molecule is governed by its functional groups:
-
Carbonyl Group: The ketone is susceptible to nucleophilic attack, making it a precursor for the synthesis of secondary alcohols (via reduction with agents like NaBH₄), imines, and other derivatives.
-
Aromatic Ring: The halogen substituents are deactivating, making further electrophilic aromatic substitution challenging but not impossible.[10] The positions on the ring are electronically distinct, allowing for potential regioselective reactions.
-
Halogen Atoms: The C-Br and C-Cl bonds can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery chemistry.[11][12]
Section 4: Applications in Research and Development
The true value of 1-(4-bromo-2-chlorophenyl)propan-1-one lies in its role as a versatile intermediate. Analogous halogenated propiophenones are pivotal in the synthesis of a wide range of biologically active molecules.[13]
-
Medicinal Chemistry: This compound is an ideal starting point for constructing libraries of novel small molecules for high-throughput screening. The reactive handles (ketone, C-Br, C-Cl) allow for systematic structural modifications to explore structure-activity relationships (SAR).
-
Agrochemicals: The synthesis of novel pesticides and herbicides often relies on halogenated aromatic scaffolds. This molecule provides a robust platform for developing new active ingredients.
-
Materials Science: The rigid, halogenated aromatic core can be incorporated into polymers or functional materials to impart specific properties such as thermal stability or flame retardancy.[14]
Section 5: Safety, Handling, and Storage
As a halogenated organic compound, 1-(4-bromo-2-chlorophenyl)propan-1-one requires careful handling to minimize risk to researchers.
Hazard Identification
-
Primary Hazard: Classified as an Irritant.[1]
-
General Precautions: Halogenated ketones can be harmful if inhaled, swallowed, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[15][16][17]
Recommended Handling Procedures
-
Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors or dust.[18]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[18]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[15]
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended.
-
-
Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[15]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[2]
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.
Conclusion
1-(4-Bromo-2-chlorophenyl)propan-1-one is a strategically designed chemical intermediate with significant potential in synthetic chemistry. Its unique combination of a reactive ketone and multiple sites for cross-coupling reactions makes it a valuable building block for creating complex molecular targets. While specific experimental data is limited, its properties and reactivity can be reliably predicted, providing a solid foundation for its use in research and development. Adherence to strict safety protocols is mandatory to ensure its safe and effective application in the laboratory.
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